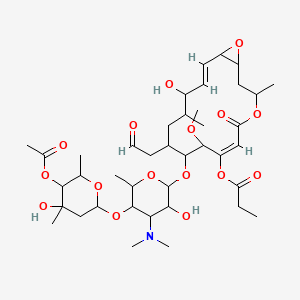
Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is a derivative of leucomycin, a macrolide antibiotic, and is characterized by its epoxy and dihydro functionalities, as well as its acetate and propanoate ester groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate typically involves multiple steps, starting from the parent compound leucomycin. The process includes selective reduction, epoxidation, and esterification reactions. Key reagents used in these steps include reducing agents such as sodium borohydride, oxidizing agents like m-chloroperbenzoic acid, and acylating agents such as acetic anhydride and propanoic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated control systems, and high-throughput purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Selective reduction can modify specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate has several scientific research applications:
Chemistry: Used as a model compound for studying macrolide chemistry and reaction mechanisms.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a lead compound for developing new antibiotics.
Industry: Utilized in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate involves binding to the bacterial ribosome, inhibiting protein synthesis. This action is similar to other macrolide antibiotics, where the compound targets the 50S subunit of the ribosome, preventing the elongation of the peptide chain and ultimately leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different chemical structure.
Clarithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Uniqueness
Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its epoxy and dihydro functionalities, along with the acetate and propanoate ester groups, make it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
65947-11-7 |
|---|---|
Formule moléculaire |
C40H63NO16 |
Poids moléculaire |
813.9 g/mol |
Nom IUPAC |
[(6E,14E)-9-[5-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-dien-7-yl] propanoate |
InChI |
InChI=1S/C40H63NO16/c1-11-30(45)55-29-18-31(46)50-21(3)17-28-27(54-28)13-12-26(44)20(2)16-25(14-15-42)36(37(29)49-10)57-39-34(47)33(41(8)9)35(22(4)52-39)56-32-19-40(7,48)38(23(5)51-32)53-24(6)43/h12-13,15,18,20-23,25-28,32-39,44,47-48H,11,14,16-17,19H2,1-10H3/b13-12+,29-18+ |
Clé InChI |
GXZIEGAYUIWZED-VPXPGVMISA-N |
SMILES isomérique |
CCC(=O)O/C/1=C/C(=O)OC(CC2C(O2)/C=C/C(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O)C |
SMILES canonique |
CCC(=O)OC1=CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


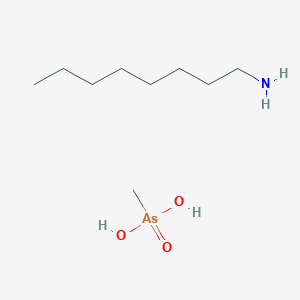

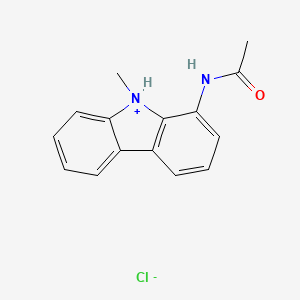

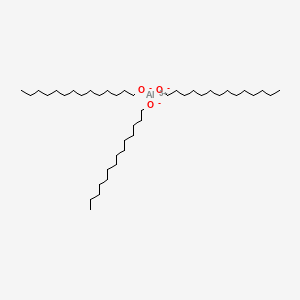
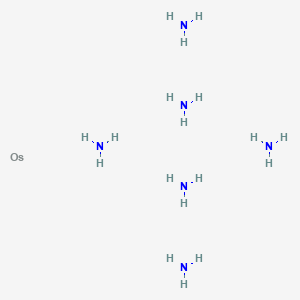

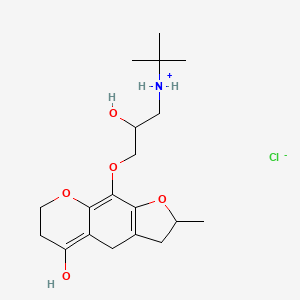
![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13767148.png)
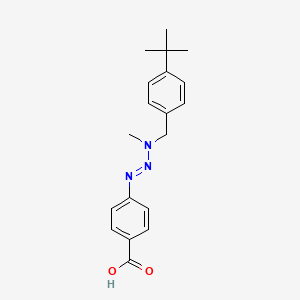
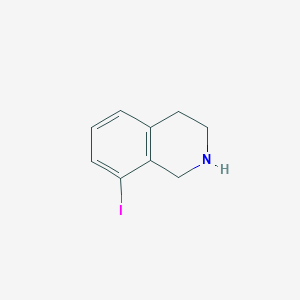
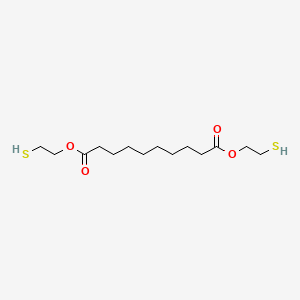

![7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13767171.png)
